A Technical Guide to (2S)-2-(3-Methoxypropyl)piperazine: Physicochemical Properties, Synthesis, and Analytical Characterization
A Technical Guide to (2S)-2-(3-Methoxypropyl)piperazine: Physicochemical Properties, Synthesis, and Analytical Characterization
Executive Summary: This guide provides a detailed technical overview of the chiral piperazine derivative, (2S)-2-(3-Methoxypropyl)piperazine. The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2] This document delineates the core physicochemical properties of the title compound, proposes a robust synthetic pathway with an emphasis on stereochemical control, and outlines a comprehensive protocol for its analytical validation. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific molecular entity.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is one of the most versatile building blocks in drug discovery.[2][3][4] Its prevalence is attributed to a unique combination of properties:
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Physicochemical Modulation: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility and allowing for salt formation, which are critical for drug formulation and bioavailability.[1]
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Structural Rigidity and Flexibility: The chair-like conformation of the piperazine ring provides a semi-rigid scaffold, enabling precise orientation of substituents to interact with biological targets.[4]
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Synthetic Tractability: The nucleophilicity of the nitrogen atoms makes the piperazine core readily functionalized, allowing for the creation of diverse chemical libraries for lead optimization.[5][6]
Derivatives of piperazine are integral to numerous approved drugs, including the antipsychotic aripiprazole, the antidepressant vortioxetine, and the anticancer agent imatinib, highlighting the scaffold's broad therapeutic applicability.[4][7] The specific compound, (2S)-2-(3-Methoxypropyl)piperazine, combines this proven scaffold with a chiral, functionalized side chain, suggesting potential for novel and selective interactions with biological targets.
Core Physicochemical Properties
The fundamental molecular characteristics of (2S)-2-(3-Methoxypropyl)piperazine are derived from its constituent atoms and structure. As this is a specialized derivative, these properties are calculated based on its chemical formula.
| Property | Value | Rationale / Method |
| Molecular Formula | C₈H₁₈N₂O | Derived by combining the piperazine ring (C₄H₉N₂) with the 3-methoxypropyl substituent (C₄H₉O). |
| Molecular Weight | 158.24 g/mol | Calculated based on the atomic weights of Carbon (8), Hydrogen (18), Nitrogen (2), and Oxygen (1). |
| Monoisotopic Mass | 158.14191 Da | Calculated using the mass of the most abundant isotopes of each element. This value is critical for high-resolution mass spectrometry confirmation. |
| Stereochemistry | (S)-enantiomer | The "2S" designation specifies the absolute stereochemistry at the chiral center (carbon-2 of the piperazine ring), which is crucial for selective biological activity. |
Proposed Synthesis and Stereochemical Control
Synthesizing an enantiopure 2-substituted piperazine requires a strategy that establishes the chiral center with high fidelity. A robust approach involves starting from an optically pure precursor, such as a natural amino acid.
Rationale for Synthetic Strategy
The proposed pathway begins with (S)-ornithine, a non-proteinogenic amino acid that provides the necessary chiral backbone and nitrogen functionalities. The key steps involve the protection of amine groups, reduction, and a subsequent cyclization to form the piperazine ring. This method is adapted from established principles for constructing substituted piperazines from 1,2-diamines.[8] The choice of protecting groups (e.g., Boc, Ns) is critical for directing the reaction sequence and ensuring high yields.
Experimental Protocol: Synthesis of (2S)-2-(3-Methoxypropyl)piperazine
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Step 1: Protection of (S)-Ornithine: React (S)-ornithine with di-tert-butyl dicarbonate (Boc)₂O to protect the α-amino group and with a suitable protecting group for the δ-amino group.
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Step 2: Carboxylic Acid Reduction: Reduce the carboxylic acid moiety of the protected ornithine to a primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH₃·THF).
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Step 3: Conversion to a Leaving Group: Convert the primary alcohol to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine.
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Step 4: Introduction of the Methoxypropyl Sidechain: This step is hypothetical and would involve a more complex, multi-step conversion of the protected ornithine derivative before cyclization. A more direct, though conceptually different, approach would involve the alkylation of a pre-formed chiral piperazine synthon.
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Step 5: Deprotection and Intramolecular Cyclization: Selectively remove the δ-amino protecting group and induce intramolecular cyclization via nucleophilic substitution to form the protected piperazine ring.
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Step 6: Final Deprotection: Remove the remaining Boc protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, (2S)-2-(3-Methoxypropyl)piperazine.
Visualization of Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical Characterization Protocol
To ensure the identity, purity, and stereochemical integrity of the synthesized (2S)-2-(3-Methoxypropyl)piperazine, a multi-technique analytical approach is mandatory.
Summary of Analytical Techniques
| Technique | Purpose | Expected Result |
| HPLC-UV | Purity Assessment & Quantification | A single major peak indicating >95% purity. Derivatization may be needed for enhanced UV detection.[9][10] |
| LC-MS | Molecular Weight Confirmation | Detection of the protonated molecular ion [M+H]⁺ at m/z 159.15. |
| ¹H & ¹³C NMR | Structural Elucidation | A spectrum consistent with the proposed structure, showing characteristic shifts for the piperazine ring, propyl chain, and methoxy group protons and carbons. |
| Chiral HPLC | Enantiomeric Purity | A single peak confirming high enantiomeric excess (>99% ee) when compared to the racemic standard. |
Step-by-Step Workflow for Quality Control
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Initial Purity Screen (HPLC):
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Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water).
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Inject 5 µL onto a C18 reverse-phase column.
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Use a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
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Monitor at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. The purity is calculated from the peak area percentage.
-
-
Identity Confirmation (LC-MS):
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Utilize the same HPLC method as above, but with the eluent directed into a mass spectrometer (e.g., ESI-QTOF).
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Confirm the presence of the parent ion corresponding to the calculated monoisotopic mass.
-
-
Structural Verification (NMR):
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
-
Stereochemical Integrity (Chiral HPLC):
-
Select a suitable chiral stationary phase (e.g., cellulose- or amylose-based).
-
Develop an isocratic mobile phase (typically hexane/isopropanol mixtures) that can resolve the (S) and (R) enantiomers of a racemic standard.
-
Analyze the synthesized sample to ensure only the desired (S)-enantiomer is present.
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Potential Applications in Drug Development
The unique structure of (2S)-2-(3-Methoxypropyl)piperazine suggests several potential applications in medicinal chemistry:
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CNS-Active Agents: Many piperazine derivatives modulate neurotransmitter systems.[2][7] The lipophilicity imparted by the methoxypropyl side chain may facilitate blood-brain barrier penetration, making it a candidate for developing drugs for psychiatric or neurological disorders.
-
Kinase Inhibitors: The piperazine moiety is a common linker in kinase inhibitors used in oncology.[1] This compound could serve as a novel fragment for building more complex and selective inhibitors.
-
Metabolic Stability: The methoxy group may alter the metabolic profile compared to a simple alkyl chain, potentially blocking a site of metabolism and improving the pharmacokinetic properties of a larger drug molecule incorporating this fragment.
References
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-3-propylpyrazine. Retrieved from [Link]
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ResearchGate. (2003). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. Retrieved from [Link]
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SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
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Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
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ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(3-methoxyphenyl)piperazine (C11H16N2O). Retrieved from [Link]
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